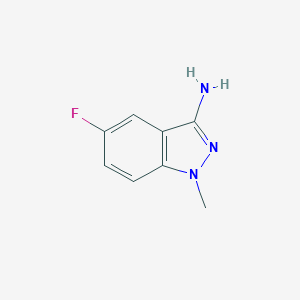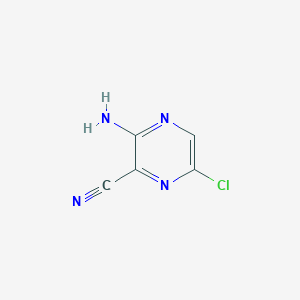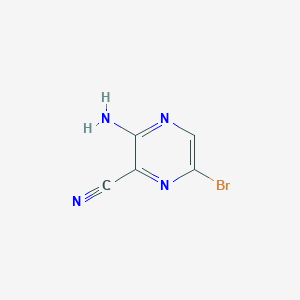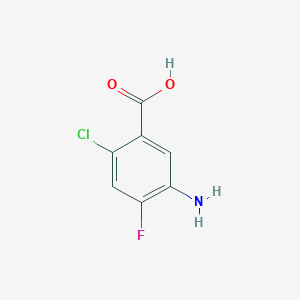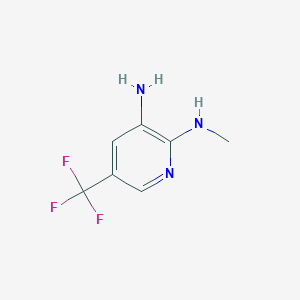
2-Amino-4-bromo-6-fluorophenol
Vue d'ensemble
Description
2-Amino-4-bromo-6-fluorophenol is a chemical compound with the empirical formula C6H5BrFNO . It is a solid substance and is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Synthesis Analysis
The synthesis of this compound involves a mixture of 4-bromo-2-fluoro 6-nitrophenol and tin (II) chloride in ethanol, which is heated at 80°C under argon . After 2 hours, the starting material disappears, and the solution is allowed to cool down and then poured into ice .Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringOC(C(Br)=C1)=C(N)C=C1F . The InChI representation is 1S/C6H5BrFNO/c7-4-1-3(8)2-5(9)6(4)10/h1-2,10H,9H2 . Chemical Reactions Analysis
The residue of this compound can be re-evaporated under reduced pressure with methanol, water, and potassium ethyl xanthogenate. The reaction medium is heated under reflux for 4 hours to obtain 5-bromo-7-fluoro-2-(3H)-benzoxazolethione .Physical and Chemical Properties Analysis
This compound is a solid substance . It has a molecular weight of 206.01 . The compound’s physical and chemical properties such as melting point, boiling point, density, and others are not explicitly mentioned in the search results.Applications De Recherche Scientifique
Radiopharmaceutical Synthesis
2-Amino-4-bromo-6-fluorophenol serves as a precursor in the synthesis of radiopharmaceuticals. One study describes the synthesis of no-carrier-added 4-[18F]fluorophenol from 4-benzyloxyphenyl-(2-thienyl)iodonium bromide and [18F]fluoride, highlighting its potential in developing complex radiopharmaceuticals bearing a 4-[18F]fluorophenoxy moiety (Ross, Ermert, & Coenen, 2011).
Organic Synthesis and Fluorination
Another application involves its use in organic synthesis, where the electrophilic amination of 4-fluorophenol with diazenes under mild conditions results in the complete removal of the fluorine atom, showcasing its versatility in chemical modifications (Bombek, Požgan, Kočevar, & Polanc, 2004). Additionally, the fluorination of 2-bromo-4,5-dimethylphenol with xenon difluoride, facilitated by boron trifluoride etherate as a catalyst, produces derivatives like 2-bromo-4,5-dimethyl-4-fluorocyclohexa-2,5-dienone, demonstrating the compound's role in introducing fluorine atoms into organic molecules (Koudstaal & Olieman, 2010).
Photoreaction Mechanism
The study of photoreaction mechanisms, such as the intramolecular hydrogen-atom tunneling and photoreaction mechanism of 4-bromo-2-chloro-6-fluorophenol in low-temperature argon matrices, provides insights into the photophysical properties of fluorinated compounds. This research has implications for understanding the stability and reaction pathways of similar molecules under light irradiation (Nanbu, Sekine, & Nakata, 2012).
Crystal Structure Analysis
In crystallography, ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate's synthesis and characterization, including its crystal structure, demonstrate the utility of this compound derivatives in material science. The detailed crystallographic analysis enables the exploration of molecular interactions and structural properties critical in the design of new materials (Sapnakumari, Narayana, Divya, Singh, Anthal, Gupta, & Kant, 2014).
Synthesis of Antibacterial Agents
The compound also plays a role in the development of new antibacterial agents. For example, the synthesis of fluorinated 1,5-benzothiazepines and pyrazolines from 4-bromo-2-fluorobenzaldehyde demonstrates the potential of this compound derivatives in creating molecules with antibacterial properties (Jagadhani, Kundlikar, & Karale, 2015).
Safety and Hazards
Mécanisme D'action
Mode of Action
It’s known that the amine and hydroxy groups in similar compounds can coordinate to a metal center to form 5-membered ring complexes . This interaction could potentially lead to changes in the target’s function or structure.
Biochemical Pathways
Similar compounds have been shown to influence various biochemical pathways, including those involved in cell signaling and metabolism. The downstream effects of these interactions would depend on the specific pathways involved and could include changes in cellular function or viability.
Result of Action
Similar compounds have been shown to have various effects at the molecular and cellular level, including changes in enzyme activity, gene expression, and cell viability .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .
Propriétés
IUPAC Name |
2-amino-4-bromo-6-fluorophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrFNO/c7-3-1-4(8)6(10)5(9)2-3/h1-2,10H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXNQDUMAPNIZAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1N)O)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20372195 | |
| Record name | 2-amino-4-bromo-6-fluorophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20372195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
182499-89-4 | |
| Record name | 2-amino-4-bromo-6-fluorophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20372195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

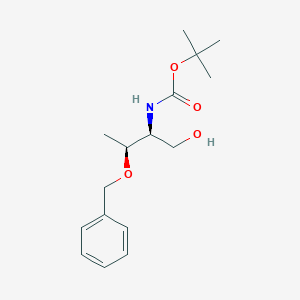

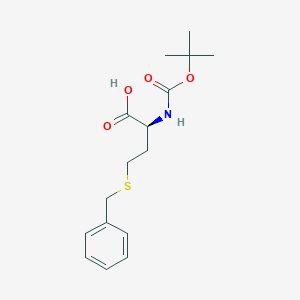


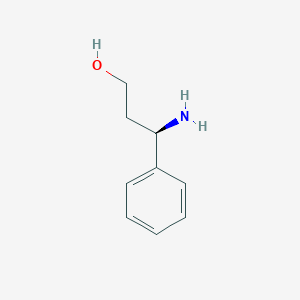
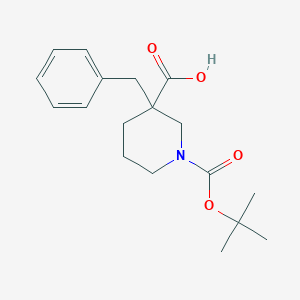
![tert-Butyl [4,4'-bipiperidine]-1-carboxylate](/img/structure/B112094.png)
